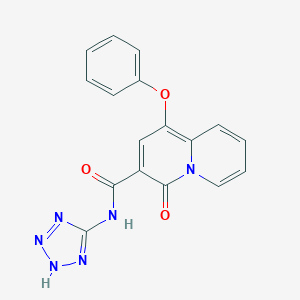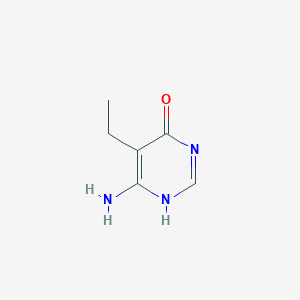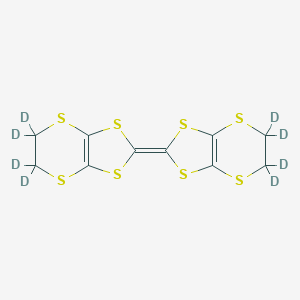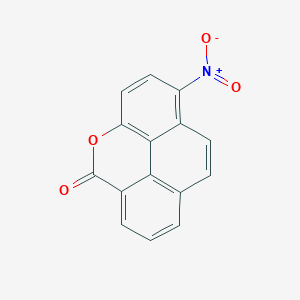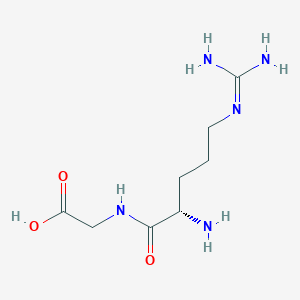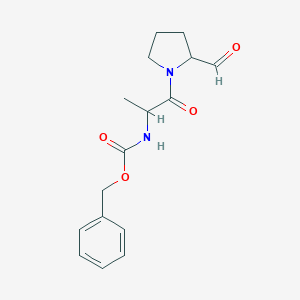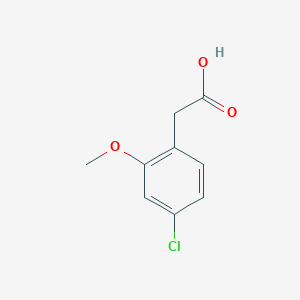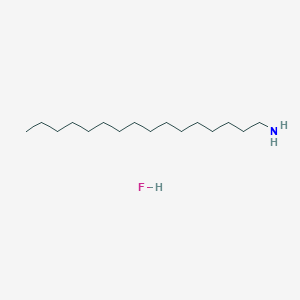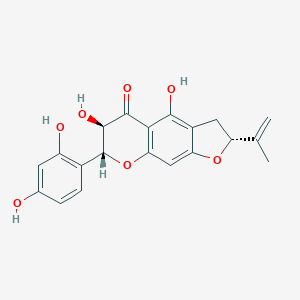
Shuterone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shuterone A is a natural compound that belongs to the triterpenoid family. It is derived from the plant Pterocarpus indicus, which is commonly found in Southeast Asia. Shuterone A has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The mechanism of action of Shuterone A is not fully understood, but it is believed to involve the modulation of various signaling pathways. Shuterone A has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell growth.
Biochemical And Physiological Effects
Shuterone A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Shuterone A has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Shuterone A has been found to increase glucose uptake and inhibit lipid accumulation in adipocytes, which could potentially be useful in the treatment of obesity and type 2 diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using Shuterone A in lab experiments is that it is a natural compound, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Shuterone A has been extensively studied, which means that there is a wealth of information available on its biological activities. One limitation of using Shuterone A in lab experiments is that it is difficult to obtain in large quantities, which can make it expensive to use.
Future Directions
There are several future directions for the study of Shuterone A. One direction is to further investigate its anti-cancer properties and to determine its potential as a cancer treatment. Another direction is to investigate its anti-viral properties and to determine its potential as a treatment for viral infections. Additionally, more studies are needed to fully understand the mechanism of action of Shuterone A and to identify its molecular targets.
Synthesis Methods
The synthesis of Shuterone A involves the extraction of the compound from the bark of Pterocarpus indicus. The bark is first dried and then ground into a fine powder. The powder is then extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract. The crude extract is then purified using various chromatographic techniques, such as column chromatography, to isolate Shuterone A.
Scientific Research Applications
Shuterone A has been extensively studied for its various biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Shuterone A has also been found to have anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, Shuterone A has been found to have anti-viral properties, and it has been shown to inhibit the replication of the dengue virus.
properties
CAS RN |
105377-66-0 |
|---|---|
Product Name |
Shuterone A |
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20-/m1/s1 |
InChI Key |
YCKRFEBXJFABIS-CAYVGHNUSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Canonical SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
synonyms |
Shuterone A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



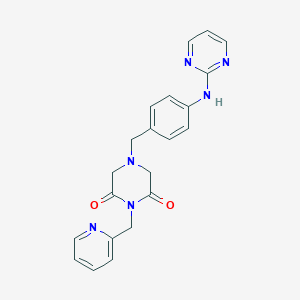
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
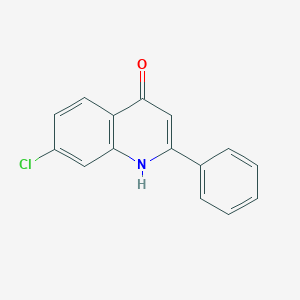
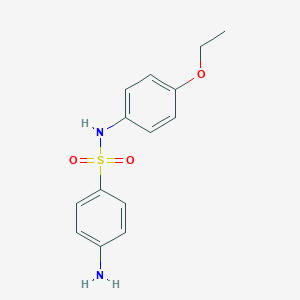
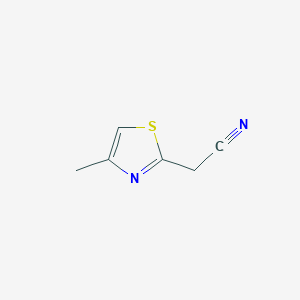
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
